molecular formula C26H20ClF2NO4S B306319 5-{3-Chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione

5-{3-Chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione

Cat. No. B306319
M. Wt: 516 g/mol
InChI Key: GTQAIOLZWZTYDZ-QRVIBDJDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{3-Chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various areas of research. This compound is known for its unique structural properties and has been studied for its potential use in drug development, particularly in the treatment of cancer, diabetes, and other diseases. In

Scientific Research Applications

5-{3-Chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been studied extensively for its potential applications in various areas of research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer properties and can induce apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer cells and prevent the formation of new blood vessels in tumors.
This compound has also been studied for its potential use in the treatment of diabetes. Studies have shown that it can improve insulin sensitivity and reduce blood glucose levels in diabetic animals. Additionally, it has been shown to reduce inflammation and oxidative stress, which are known to contribute to the development of diabetes.

Mechanism of Action

The mechanism of action of 5-{3-Chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione is not fully understood. However, studies have shown that it works by inhibiting certain enzymes and signaling pathways that are involved in cancer cell proliferation and survival. It has also been shown to activate certain genes that are involved in apoptosis, or programmed cell death.
Biochemical and Physiological Effects
Studies have shown that 5-{3-Chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione has a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are known to contribute to the development of various diseases. Additionally, it has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animals.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-{3-Chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione in lab experiments is its potent anti-cancer properties. It has been shown to be effective against a wide range of cancer cell lines and can induce apoptosis in cancer cells. Additionally, it has been shown to have a low toxicity profile and does not appear to have any significant side effects.
One of the limitations of using this compound in lab experiments is its relatively high cost. Additionally, its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.

Future Directions

There are a number of future directions for research on 5-{3-Chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione. One area of research is in the development of new cancer treatments. Studies have shown that this compound has potent anti-cancer properties and can induce apoptosis in cancer cells. Additionally, it has been shown to inhibit the growth of cancer cells and prevent the formation of new blood vessels in tumors.
Another area of research is in the development of new treatments for diabetes. Studies have shown that this compound can improve insulin sensitivity and reduce blood glucose levels in diabetic animals. Additionally, it has been shown to reduce inflammation and oxidative stress, which are known to contribute to the development of diabetes.
Conclusion
In conclusion, 5-{3-Chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various areas of research. It has been studied extensively for its potential use in cancer treatment, diabetes treatment, and other areas of research. While its mechanism of action is not fully understood, studies have shown that it has potent anti-cancer properties and can improve insulin sensitivity and reduce inflammation and oxidative stress. There are a number of future directions for research on this compound, particularly in the development of new cancer and diabetes treatments.

Synthesis Methods

The synthesis of 5-{3-Chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione involves a multi-step process that includes the reaction of 2-fluorobenzaldehyde with thiosemicarbazide, followed by the reaction of the resulting compound with chloroacetic acid and sodium hydroxide. The final step involves the reaction of the resulting compound with 3-fluorobenzyl bromide and potassium carbonate. This synthesis method has been reported to yield high purity and high yield of the final product.

properties

Product Name

5-{3-Chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione

Molecular Formula

C26H20ClF2NO4S

Molecular Weight

516 g/mol

IUPAC Name

(5Z)-5-[[3-chloro-5-ethoxy-4-[(3-fluorophenyl)methoxy]phenyl]methylidene]-3-[(2-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C26H20ClF2NO4S/c1-2-33-22-12-17(11-20(27)24(22)34-15-16-6-5-8-19(28)10-16)13-23-25(31)30(26(32)35-23)14-18-7-3-4-9-21(18)29/h3-13H,2,14-15H2,1H3/b23-13-

InChI Key

GTQAIOLZWZTYDZ-QRVIBDJDSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=CC=C3F)Cl)OCC4=CC(=CC=C4)F

SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3F)Cl)OCC4=CC(=CC=C4)F

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3F)Cl)OCC4=CC(=CC=C4)F

Origin of Product

United States

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